Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate
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Overview
Description
Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[55]undecane-9-carboxylate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves multi-step organic reactions. One common method includes the use of Prins cyclization, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the cyclization of an aldehyde with an alkene in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is being investigated for its potential as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, making it a candidate for antituberculosis drug development.
Materials Science: The unique spirocyclic structure of this compound makes it a potential building block for the synthesis of novel materials with specific properties.
Biology: Its interactions with biological molecules are of interest for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it binds to the protein and prevents its normal function, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate: This compound has a similar spirocyclic structure but lacks the oxygen atoms present in tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate.
Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate: This compound is closely related and shares many chemical properties.
Uniqueness
The presence of both oxygen and nitrogen atoms within the spirocyclic ring of this compound gives it unique chemical properties and reactivity compared to similar compounds. This structural feature contributes to its potential as a versatile building block in synthetic chemistry and its promising applications in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)20-12(17)16-6-4-14(5-7-16)10-18-9-11(8-15)19-14/h11H,4-10,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAPVYMZJHFXMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COCC(O2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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